4′-Hydroxy Dutasteride Exhibits Significantly Lower 5α-Reductase Inhibitory Potency Compared to Dutasteride
In vitro, 4′-hydroxydutasteride is much less potent than the parent drug, dutasteride, against both type 1 and type 2 isoforms of human 5α-reductase [1]. This is a critical differentiating factor, as it contrasts with the activity of another major metabolite, 6β-hydroxydutasteride, which is reported to be comparable to that of dutasteride [1]. This establishes 4′-hydroxy dutasteride as a less active contributor to the overall pharmacological effect.
| Evidence Dimension | 5α-Reductase inhibitory potency (type 1 and 2 isoforms) |
|---|---|
| Target Compound Data | Much less potent than dutasteride |
| Comparator Or Baseline | Dutasteride (parent drug) |
| Quantified Difference | Qualitatively described as 'much less potent'; quantitative IC50 values not publicly disclosed in accessible sources |
| Conditions | In vitro human 5α-reductase assay |
Why This Matters
This data confirms that 4′-hydroxy dutasteride is not a direct functional substitute for dutasteride in activity assays and is primarily relevant as a marker of metabolic exposure and drug disposition.
- [1] FDA Package Insert. Dutasteride (Humanwell PuraCap Pharmaceutical). View Source
